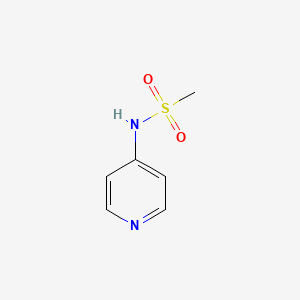
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones to form pyrazoline intermediates, which are then oxidized to yield the pyrazole ring . The triazole ring can be introduced through a cyclization reaction involving hydrazides and appropriate nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity . The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(1-(4-(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
- 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazoles
Uniqueness
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole stands out due to its dual pyrazole and triazole rings, which provide a unique combination of chemical properties and biological activities. This duality allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
62537-92-2 |
|---|---|
Fórmula molecular |
C11H9N5 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-(4-phenyl-1H-pyrazol-5-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)10-6-12-15-11(10)16-7-13-14-8-16/h1-8H,(H,12,15) |
Clave InChI |
UPJIBGKTIGLNEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NN=C2)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)




![Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate](/img/structure/B8697719.png)




![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)



